
5-Chloro-quinolin-4-ylamine hydrochloride
Vue d'ensemble
Description
5-Chloro-quinolin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-quinolin-4-ylamine hydrochloride consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 215.08 .Chemical Reactions Analysis
Quinoline and its derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
5-Chloro-quinolin-4-ylamine hydrochloride is a light yellow solid .Applications De Recherche Scientifique
Antioxidant Activity
5-Chloro-quinolin-4-ylamine derivatives have been synthesized and evaluated for their in vitro antioxidant activities. These compounds, specifically synthesized imines, displayed significant DPPH radical scavenging activity, indicating potential antioxidant properties. The study highlights the compound's ability to act as a radical scavenger, suggesting its usefulness in combating oxidative stress-related conditions (Mallesha, Kendagannaswamy, & Mohana, 2013).
Antimicrobial Activity
Research has explored the antimicrobial properties of quinoline derivatives. For instance, metal chelates of quinoline derivatives demonstrated antimicrobial activity against various pathogens. This study underscores the potential of quinoline compounds, including those related to 5-Chloro-quinolin-4-ylamine, in developing new antimicrobial agents (Patel & Singh, 2009).
Anti-inflammatory and Analgesic Activity
Quinoline derivatives bearing azetidinones scaffolds, related to the structural framework of 5-Chloro-quinolin-4-ylamine, have shown promising anti-inflammatory and analgesic activities. This research indicates the potential therapeutic applications of such compounds in treating inflammation and pain, providing a basis for further investigation into their pharmacological properties (Gupta & Mishra, 2016).
Antimalarial and Anticancer Activity
Several studies have investigated the antimalarial and anticancer activities of quinoline derivatives. For example, 4-aminoquinoline-derived thiazolidines, structurally related to 5-Chloro-quinolin-4-ylamine, exhibited significant antimalarial activity and inhibited heme polymerization, a critical process in malaria pathogenesis. This highlights the potential of quinoline compounds in malaria treatment (Solomon et al., 2013). Additionally, quinoline derivatives have been explored for their anticancer properties, indicating their potential in developing novel cancer therapies.
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, continue to be a focus of research due to their versatile applications in medicinal and industrial chemistry . Future research directions include the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-quinolin-4-ylamine hydrochloride are bacterial strains and the Mycobacterium tuberculosis strain H37Rv . Quinoline compounds, including 5-Chloro-quinolin-4-ylamine hydrochloride, are known for their wide spectrum of biological activity, including antibacterial and antitubercular potential .
Mode of Action
Quinoline compounds are known to interact with their targets in a way that inhibits the growth and proliferation of the bacteria
Biochemical Pathways
It is known that quinoline compounds can interfere with various biochemical processes essential for the survival and replication of bacteria
Result of Action
The result of the action of 5-Chloro-quinolin-4-ylamine hydrochloride is the inhibition of the growth and proliferation of certain bacterial strains and Mycobacterium tuberculosis strain H37Rv . This leads to the potential therapeutic use of this compound in the treatment of bacterial infections and tuberculosis.
Propriétés
IUPAC Name |
5-chloroquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYRPFRHYQDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696192 | |
| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114306-26-2 | |
| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



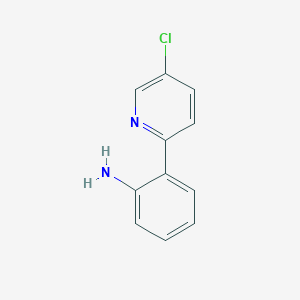

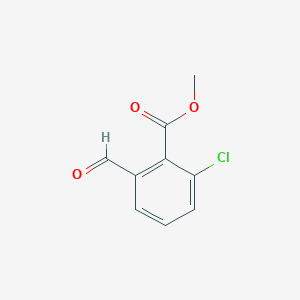
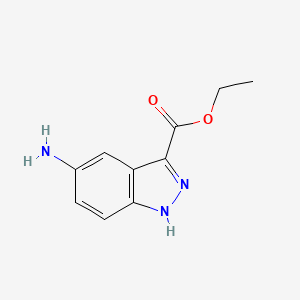
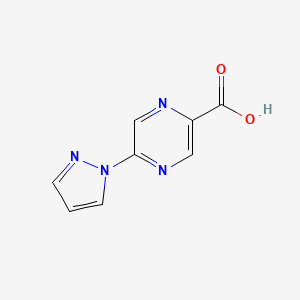

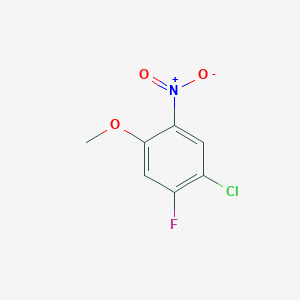
![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)
![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)
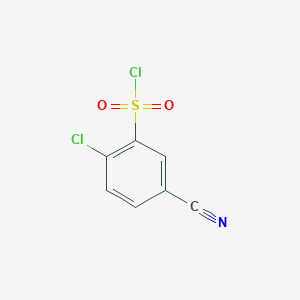
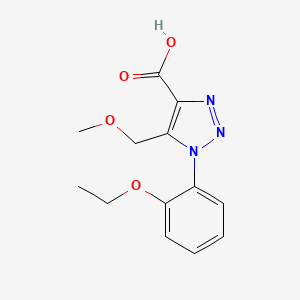
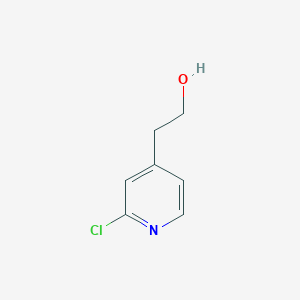
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)